molecular formula C20H15ClO3 B394832 4-(Benzyloxy)phenyl 2-chlorobenzoate

4-(Benzyloxy)phenyl 2-chlorobenzoate

Cat. No.: B394832
M. Wt: 338.8g/mol
InChI Key: UQSRIVDYEKEWHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Benzyloxy)phenyl 2-chlorobenzoate is a synthetic biphenyl ester compound of high interest in medicinal chemistry and pharmaceutical research for the development of novel therapeutic agents. As a key chemical intermediate, its structure, featuring a benzoate core and a benzyloxy-protected biphenyl system, is highly versatile. It can be used in the synthesis of more complex molecules, particularly those designed using a multi-target-directed ligand (MTDL) strategy for complex diseases . Similar structural motifs, such as the aryl benzyl ether group, are recognized in research as valuable pharmacophores. For instance, derivatives containing the 4-(benzyloxy)phenyl group have been investigated as potent and selective Monoamine Oxidase-B (MAO-B) inhibitors, showcasing significant potential in early-stage drug discovery for neurodegenerative conditions . The presence of the benzyloxy group also offers a reactive handle for further synthetic modifications, allowing researchers to deprotate the phenol or functionalize other parts of the molecule to create a diverse library of compounds for biological screening. This product is intended for research and development purposes in a controlled laboratory environment only. It is not for diagnostic or therapeutic use, nor for human consumption. Researchers should consult the safety data sheet and handle the compound adhering to all applicable laboratory safety protocols.

Properties

Molecular Formula

C20H15ClO3

Molecular Weight

338.8g/mol

IUPAC Name

(4-phenylmethoxyphenyl) 2-chlorobenzoate

InChI

InChI=1S/C20H15ClO3/c21-19-9-5-4-8-18(19)20(22)24-17-12-10-16(11-13-17)23-14-15-6-2-1-3-7-15/h1-13H,14H2

InChI Key

UQSRIVDYEKEWHD-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)OC(=O)C3=CC=CC=C3Cl

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)OC(=O)C3=CC=CC=C3Cl

Origin of Product

United States

Comparison with Similar Compounds

Substituent Position and Bioactivity

  • (4-Oxo-2-thioxothiazolidin-5-ylidene)methyl Analog (IC₅₀ = 1.82 µM) : This structurally related compound, bearing a 2-chlorobenzoate group, exhibits potent aldose reductase (ALR) inhibition (IC₅₀ = 1.82 µM), comparable to the reference drug Sorbinil (IC₅₀ = 1.32 µM). The 2-chloro substituent’s electron-withdrawing nature enhances binding affinity to the ALR active site .
  • 4-Chloro Derivative (IC₅₀ = 5.89 µM) : Substituting chlorine at the 4th position reduces activity by ~3-fold, highlighting the importance of substituent positioning .
  • 2,4-Dichloro Derivative (IC₅₀ = 12.5 µM) : Additional chlorine at the 4th position further diminishes activity, likely due to steric hindrance or unfavorable electronic interactions .

Functional Group Variations

  • Benzoylmethyl 4-Chlorobenzoate : The absence of a benzyloxy group simplifies the structure but may limit π-π stacking interactions critical for stability in crystalline forms .

Physicochemical Properties

  • Crystal Structure : Derivatives like 2-(4-chlorophenyl)-2-oxoethyl 4-hydroxybenzoate form stable crystalline lattices via hydrogen bonding and van der Waals interactions, as confirmed by X-ray diffraction .
  • Thermal Stability: Electron-withdrawing groups (e.g., 2-Cl) enhance thermal stability compared to electron-donating groups (e.g., 4-methoxy in 2-(4-chlorophenyl)-2-oxoethyl 4-[(4-methoxybenzoyl)amino]benzoate) .

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 4-(Benzyloxy)phenyl 2-chlorobenzoate in laboratory settings?

  • Methodological Answer : Follow OSHA HazCom 2012 guidelines, including:

  • Use impervious gloves, tightly sealed goggles, and protective clothing to avoid skin/eye contact .
  • Ensure proper ventilation and avoid inhalation of vapors. Store in sealed containers in dry, ventilated areas .
  • In case of accidental release, use dry sand or chemical-resistant absorbents to contain spills and prevent environmental contamination .

Q. How is this compound synthesized, and what reaction conditions optimize yield?

  • Methodological Answer : The compound is likely synthesized via esterification between 4-(benzyloxy)phenol and 2-chlorobenzoyl chloride. Key steps include:

  • Using anhydrous conditions with a base (e.g., triethylamine) to neutralize HCl byproducts .
  • Optimizing reaction time and temperature (e.g., refluxing in dichloromethane at 40–50°C for 6–8 hours) to achieve >80% yield. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity .

Q. What spectroscopic methods are most effective for characterizing the purity and structure of this compound?

  • Methodological Answer :

  • NMR : 1^1H and 13^{13}C NMR to confirm ester linkages and substituent positions (e.g., aromatic protons at δ 7.2–8.1 ppm) .
  • FT-IR : Peaks at ~1730 cm1^{-1} (C=O stretch of ester) and 1250 cm1^{-1} (C-O-C stretch) .
  • XRD : For crystalline samples, single-crystal X-ray diffraction provides precise bond lengths and angles, critical for structural validation .

Advanced Research Questions

Q. What are the mechanistic insights into the nucleophilic substitution reactions involving this compound?

  • Methodological Answer :

  • The chlorobenzoate group undergoes nucleophilic attack at the carbonyl carbon. Kinetic studies using Hammett plots or isotopic labeling (e.g., 18^{18}O) can elucidate electronic effects of substituents .
  • Computational modeling (DFT or MD simulations) predicts activation energies and transition states, aiding in catalyst design for improved reaction rates .

Q. How does the crystal structure of this compound influence its reactivity and stability?

  • Methodological Answer :

  • XRD analysis reveals intermolecular interactions (e.g., π-π stacking, hydrogen bonding) that stabilize the solid-state structure. These interactions may reduce susceptibility to hydrolysis .
  • Thermal gravimetric analysis (TGA) and differential scanning calorimetry (DSC) assess decomposition temperatures and phase transitions, guiding storage conditions .

Q. What strategies can resolve contradictions in reported biological activities of this compound derivatives?

  • Methodological Answer :

  • Comparative Assays : Test derivatives under standardized conditions (e.g., fixed concentrations, cell lines) to isolate structure-activity relationships .
  • Metabolic Stability Studies : Use liver microsomes or cytochrome P450 assays to identify degradation pathways that may explain variability in bioactivity .
  • Docking Simulations : Map interactions with target proteins (e.g., kinases) to rationalize discrepancies between in vitro and in vivo results .

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